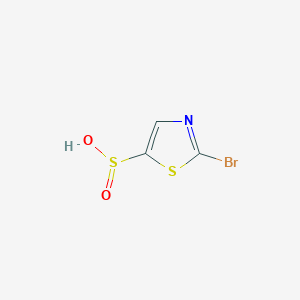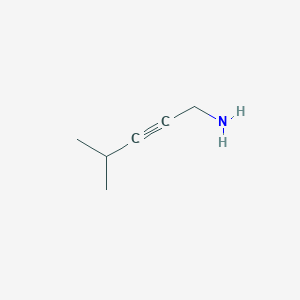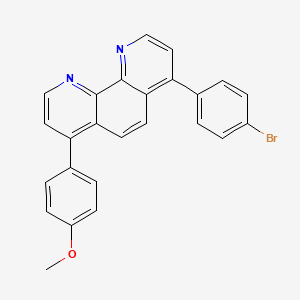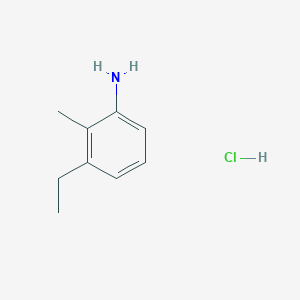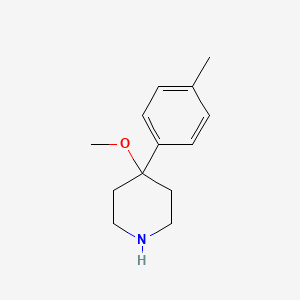
1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- is a heterocyclic organic compound It belongs to the triazine family, which is characterized by a six-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl isocyanate with isopropylamine in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions can lead to more efficient and cost-effective production processes.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The ethoxy and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine amines.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Triazine-2,4(1H,3H)-dione, 6-methoxy-3-(1-methylethyl)-
- 1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-ethyl)-
Uniqueness
1,3,5-Triazine-2,4(1H,3H)-dione, 6-ethoxy-3-(1-methylethyl)- is unique due to its specific functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
40943-47-3 |
|---|---|
Formule moléculaire |
C8H13N3O3 |
Poids moléculaire |
199.21 g/mol |
Nom IUPAC |
6-ethoxy-3-propan-2-yl-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C8H13N3O3/c1-4-14-6-9-7(12)11(5(2)3)8(13)10-6/h5H,4H2,1-3H3,(H,9,10,12,13) |
Clé InChI |
VNTDZDJWMPDWKA-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(=O)N(C(=O)N1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![lithium;3-carboxy-5,7,8-trihydroxy-4-methyl-9,10-dioxo-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracen-2-olate](/img/structure/B13124876.png)

![(12bS,12'bS)-12b,12'b-Dimethyl-2,2',3,3'-tetrahydro-1H,1'H-[9,9'-bitetrapheno[5,4-bc]furan]-6,6',8,8',11,11'(12bH,12'bH)-hexaone](/img/structure/B13124886.png)
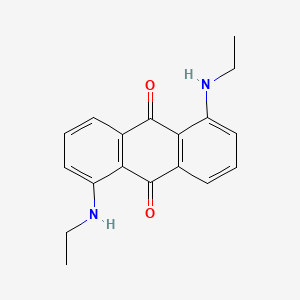

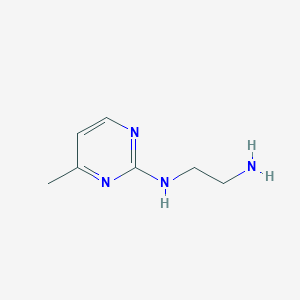
![7-Bromo-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13124903.png)
